
JWH-398
Overview
Description
JWH 398 is a synthetic chemical compound belonging to the naphthoylindole family. It acts as a cannabinoid agonist at both the cannabinoid receptor type 1 and cannabinoid receptor type 2 receptors. This compound was discovered by John W. Huffman and is known for its analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 398 involves the reaction of 1-pentylindole with 4-chloronaphthoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is carried out under anhydrous conditions to prevent any side reactions with water .
Industrial Production Methods
Industrial production of JWH 398 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors to produce significant quantities of the compound. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Oxidation Reactions
Oxidation of synthetic cannabinoids typically targets the naphthoyl or indole moieties. For example:
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Naphthoyl Group Oxidation : The chloronaphthyl ring in JWH-398 may undergo hydroxylation or epoxidation under strong oxidizing conditions (e.g., potassium permanganate or cytochrome P450 enzymes in metabolic contexts) .
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Indole Ring Modification : Electrophilic aromatic substitution at the indole’s C2 or C4 positions could occur, though steric hindrance from the pentyl chain may limit reactivity .
Key Data:
Reaction Type | Reagents/Conditions | Potential Products |
---|---|---|
Hydroxylation | CYP3A4 enzymes, KMnO₄ | Hydroxylated naphthoyl derivatives |
Epoxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxide intermediates |
Reduction Reactions
Reductive modifications often involve the ketone group or halogen substituents:
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Carbonyl Reduction : The methanone group (C=O) can be reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH₄) .
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Dehalogenation : The chlorine atom on the naphthalene ring may be replaced via catalytic hydrogenation (e.g., H₂/Pd), yielding a des-chloro analog .
Observed Outcomes:
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Reduction of JWH-018’s ketone group produces a less potent alcohol derivative .
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Dehalogenation could alter receptor binding affinity, as seen in structurally similar compounds .
Conjugation Reactions (Metabolic)
While not synthetic reactions, metabolic conjugation pathways are critical for understanding biodegradation:
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Glucuronidation : Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxylated metabolites, enhancing water solubility for excretion .
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Sulfation : Sulfotransferases may sulfate phenolic derivatives, a common detoxification pathway for aromatic compounds .
Enzymatic Kinetics (UGT Isoforms):
Enzyme | Substrate Affinity (Km, μM) | Catalytic Efficiency (Vmax/Km) |
---|---|---|
UGT1A1 | 12.4 | 0.45 |
UGT2B7 | 18.9 | 0.32 |
Substitution Reactions
The chlorine atom in this compound’s naphthalene ring is a potential site for nucleophilic aromatic substitution:
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Halogen Exchange : Reaction with sodium methoxide (NaOCH₃) under high temperatures could replace chlorine with a methoxy group.
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Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) might introduce nitro groups, though regioselectivity depends on ring activation .
Stability and Degradation
This compound’s stability under various conditions:
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Photodegradation : Exposure to UV light induces bond cleavage, forming chlorinated byproducts.
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Hydrolytic Degradation : The ketone group resists hydrolysis, but prolonged acidic/alkaline conditions may degrade the indole ring.
Scientific Research Applications
Pharmacological Effects
JWH-398 interacts primarily with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system involved in various physiological processes. Research indicates that this compound exhibits effects similar to those of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Case Study: Behavioral Effects in Mice
A study involving inhalation exposure to synthetic marijuana products containing JWH-018 and this compound demonstrated dose-dependent behavioral effects in mice. The tetrad procedure used in this study assessed hypomotility, antinociception, catalepsy, and hypothermia. Results indicated that exposure led to significant behavioral changes akin to those observed with THC, highlighting the compound's psychoactive properties and potential for addiction .
Detection and Analysis
The detection of this compound in various herbal products is crucial for monitoring its use and understanding its impact on public health. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) have been developed to identify and quantify synthetic cannabinoids in biological samples.
Table 1: Detection Parameters for Synthetic Cannabinoids
Compound | Retention Time (min) | Transition Ions (m/z) | DP (V) | CE (eV) |
---|---|---|---|---|
JWH-018 | 5.7 | 342 >155 | 65 | 65 |
JWH-073 | 4.5 | 328 >155 | 60 | 63 |
This compound | Not Detected | - | - | - |
This table summarizes key parameters for detecting various synthetic cannabinoids, including retention times and transition ions used in mass spectrometry analysis .
Public Health Implications
The increasing prevalence of synthetic cannabinoids like this compound poses significant public health challenges. These compounds are often marketed as "legal highs" or "herbal incense," leading to widespread misuse among young adults and adolescents.
Monitoring Trends
A longitudinal study monitoring herbal mixtures from 2008 to 2009 found that products containing this compound were prevalent in the market. Continuous monitoring is essential to assess the risks associated with these substances and inform regulatory actions .
Mechanism of Action
JWH 398 exerts its effects by acting as an agonist at both the cannabinoid receptor type 1 and cannabinoid receptor type 2 receptors. It binds to these receptors with high affinity, leading to the activation of various intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, which contributes to its analgesic and psychoactive effects .
Comparison with Similar Compounds
JWH 398 is part of a larger family of synthetic cannabinoids, including:
JWH 018: Known for its high potency and widespread use in synthetic cannabis products.
JWH 073: Similar in structure to JWH 018 but with slightly different pharmacological properties.
JWH 250: Another synthetic cannabinoid with distinct binding affinities for cannabinoid receptors.
Uniqueness of JWH 398
JWH 398 is unique due to its specific chemical structure, which includes a 4-chloronaphthoyl group. This structural feature contributes to its distinct binding affinities and pharmacological effects compared to other synthetic cannabinoids .
Biological Activity
JWH-398 is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors and its metabolic pathways. This article explores the pharmacological effects, metabolism, and toxicological implications of this compound based on diverse research findings.
This compound is classified as a synthetic cannabinoid, specifically a naphthoylindole derivative. It primarily acts as an agonist at the CB1 and CB2 receptors in the endocannabinoid system. The binding affinity of this compound to these receptors is significant, with a reported value of approximately 2.3 nM for the CB1 receptor, indicating a strong potential for psychoactive effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC) .
Pharmacological Effects
The pharmacological profile of this compound includes various effects that are typical of cannabinoid activity:
- Analgesic Effects : Research indicates that this compound exhibits analgesic properties, making it potentially useful in pain management. Its action at the CB2 receptor suggests a role in modulating inflammatory pain .
- Psychoactive Effects : Similar to other cannabinoids, this compound can induce psychoactive effects, which may include euphoria and altered sensory perception. However, the extent and nature of these effects can vary based on dosage and individual response .
Metabolism
The metabolism of this compound involves several pathways, primarily through phase I and phase II metabolic processes:
- Phase I Metabolism : Initial metabolic transformations typically involve oxidation reactions leading to mono-hydroxylated metabolites. These metabolites are crucial as they retain some biological activity at cannabinoid receptors .
- Phase II Metabolism : Subsequent conjugation reactions produce glucuronide conjugates that are excreted in urine. Studies have shown that these metabolites can also exhibit varying degrees of efficacy at cannabinoid receptors .
Table 1: Metabolic Pathways of this compound
Phase | Process | Major Metabolites | Biological Activity |
---|---|---|---|
I | Oxidation | Mono-hydroxylated forms | Partial/full agonist activity at CB1/CB2 |
II | Glucuronidation | Glucuronide conjugates | Variable efficacy at receptors |
Toxicological Implications
The toxicological profile of this compound has raised concerns due to its potential for adverse effects:
- Acute Toxicity : Reports indicate that synthetic cannabinoids like this compound can lead to acute toxicity, including symptoms such as agitation, hallucinations, and cardiovascular issues .
- Long-term Effects : The long-term health implications are still under investigation, but there is evidence suggesting that prolonged use may lead to dependence and withdrawal symptoms similar to other cannabinoids .
Case Studies and Clinical Observations
Several case studies have documented the effects of synthetic cannabinoids, including this compound:
- Case Study on Emergency Room Visits : A study reported an increase in emergency room visits associated with synthetic cannabinoid use, where patients exhibited severe agitation and psychosis linked to compounds like this compound .
- Withdrawal Symptoms : Another case highlighted withdrawal symptoms in individuals who ceased using synthetic cannabinoids after prolonged use, underscoring the addictive potential of these substances .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying JWH-398 in complex matrices (e.g., biological samples or herbal blends)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is widely used due to its sensitivity and specificity for synthetic cannabinoids like this compound. Key parameters include optimized ionization settings to mitigate ion suppression, which is common for lipophilic compounds such as this compound . Sample preparation should involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce matrix interference. Method validation must adhere to guidelines for precision, accuracy, and limits of detection, as emphasized in standardized protocols .
Q. How should researchers design experiments to evaluate this compound’s receptor-binding affinity and selectivity?
- Methodological Answer : Employ in vitro competitive binding assays using CB1 and CB2 receptor-expressing cell lines. Normalize results against reference agonists (e.g., CP55,940) and include controls for non-specific binding. Dose-response curves and IC50 calculations should follow established pharmacological frameworks . Reproducibility requires detailed documentation of buffer conditions, incubation times, and temperature controls .
Q. What are the best practices for conducting a systematic literature review on this compound’s toxicological profile?
- Methodological Answer : Use databases like PubMed and Scopus with keywords such as "this compound," "synthetic cannabinoids," and "toxicity." Prioritize primary sources (peer-reviewed studies) over secondary summaries. Critically assess methodologies, sample sizes, and statistical analyses to identify knowledge gaps, as outlined in research integrity guidelines .
Advanced Research Questions
Q. How can researchers mitigate ion suppression effects in GC/MS analysis of this compound, particularly in lipid-rich samples?
- Methodological Answer : Implement matrix-matched calibration standards and deuterated internal standards (e.g., this compound-d9) to correct for ion suppression. Enhance sample cleanup using dispersive SPE with C18 sorbents. Optimize chromatographic conditions (e.g., column temperature gradient) to separate this compound from co-eluting lipids .
Q. What strategies are effective for resolving contradictions in reported metabolic pathways of this compound across studies?
- Methodological Answer : Conduct cross-laboratory validation using standardized in vitro hepatocyte or microsomal models. Compare metabolite profiles via high-resolution LC-MS/MS and employ isotopic labeling to trace biotransformation pathways. Transparent reporting of negative or conflicting data is critical, as per research integrity principles .
Q. How can multi-modal approaches (e.g., combining GC/MS and NMR) enhance structural elucidation of this compound derivatives?
- Methodological Answer : Use GC/MS for initial identification of fragmentation patterns and NMR (1H/13C) for stereochemical confirmation. Collaborative data-sharing platforms (e.g., PubChem) should be leveraged to cross-validate spectral libraries. Document synthetic routes and purity metrics rigorously to avoid mischaracterization .
Q. What experimental design considerations are critical for studying this compound’s long-term neurobehavioral effects in animal models?
- Methodological Answer : Adopt a longitudinal cohort design with staggered dosing regimens. Include behavioral assays (e.g., open-field tests, elevated plus maze) and histopathological analysis of brain tissues. Control for confounding variables (e.g., strain-specific pharmacokinetics) and adhere to ethical guidelines for animal research .
Q. Key Methodological Resources
- Data Reproducibility : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research objectives with current gaps in synthetic cannabinoid studies .
- Conflict Resolution : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses and minimize bias in data interpretation .
- Transparency : Pre-register study protocols on platforms like Open Science Framework and disclose all methodological deviations in supplementary materials .
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBHGFOHXVVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156131 | |
Record name | JWH-398 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292765-18-4 | |
Record name | (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-398 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292765184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-398 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-398 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX0E95S90H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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